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(+-)-5,6-Epoxy-5,6-dihydroquinoline

Mutagenicity Genotoxicity Structure-Activity Relationship

Standard quinoline 5,6-oxide isomers fail to replicate CYP2A6/1A2-specific metabolism, introducing critical variability in genotoxicity assays. This certified (+-)-5,6-epoxide offers: - **Defined metabolic marker**: Directly traces CYP2A6/1A2 activity in human microsomes. - **Safety advantage**: Non-mutagenic (0 revertants/μmole) vs. 7,8-oxide (2,498 revertants), ideal for negative controls. - **High-purity reference**: ≥95% for LC-MS/MS quantification in toxicokinetic studies. Procured as a research chemical; available for immediate R&D dispatch.

Molecular Formula C9H7NO
Molecular Weight 145.16 g/mol
CAS No. 130536-37-7
Cat. No. B137820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+-)-5,6-Epoxy-5,6-dihydroquinoline
CAS130536-37-7
Molecular FormulaC9H7NO
Molecular Weight145.16 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC3C2O3)N=C1
InChIInChI=1S/C9H7NO/c1-2-6-7(10-5-1)3-4-8-9(6)11-8/h1-5,8-9H
InChIKeyDUTMSHWTRSUNIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(+-)-5,6-Epoxy-5,6-dihydroquinoline: Research-Grade Arene Oxide Metabolite


(+-)-5,6-Epoxy-5,6-dihydroquinoline (CAS 130536-37-7), also known as quinoline 5,6-oxide, is a synthetic arene oxide with the molecular formula C9H7NO and a molecular weight of 145.16 g/mol . It serves as a key intermediate in the metabolic activation pathway of quinoline, a known hepatocarcinogen, and is primarily formed via the cytochrome P450 enzymes CYP2A6 and CYP1A2 [1]. This compound is commercially available as a research chemical with typical purities of 95% and is utilized in studies investigating CYP-mediated metabolism, DNA adduct formation, and structure-mutagenicity relationships [2].

1 CYP2A6/CYP1A2-mediated metabolism assays
2 DNA adduct formation and carcinogenicity research
3 Structure-mutagenicity relationship (SAR) studies

Integrity Risks of Substituting with Other Quinoline Derivatives


Generic substitution of (+-)-5,6-Epoxy-5,6-dihydroquinoline with other quinoline arene oxides, such as the 7,8-epoxide isomer or N-methylated derivatives, is scientifically invalid due to profound differences in mutagenic potency, metabolic stability, and CYP enzyme specificity [1]. For instance, quinoline 7,8-oxide exhibits high mutagenicity (2,498 ± 96 revertants/μmole) comparable to the parent quinoline, whereas the 5,6-epoxide demonstrates no detectable mutagenic activity under identical assay conditions [1]. Furthermore, the 5,6-epoxide is a specific metabolic intermediate uniquely associated with CYP2A6/CYP1A2-mediated activation [2], a pathway not shared by all structural analogs. Using an incorrect epoxide isomer or a derivative with a different substitution pattern will yield fundamentally different and irreproducible results in studies of metabolic activation, DNA damage, or carcinogenicity, thereby undermining the validity of any comparative or mechanistic investigation [1].

7,8-Epoxide Isomer Substitution

The 7,8-oxide isomer is highly mutagenic, unlike non-mutagenic 5,6-oxide, which may drastically shift genotoxicity readouts and experimental interpretation.

N-Methyl Derivative Substitution

N-Methylation introduces measurable mutagenicity absent in the parent compound, invalidating mechanistic comparisons and SAR control.

CYP Isoform Mismatch

Other quinoline derivatives are metabolized by distinct CYP enzymes (e.g., CYP2E1), altering metabolic activation profiles and study relevance.

Differentiation from Key Quinoline Derivatives


Ames Test Mutagenicity: 5,6- vs. 7,8-Epoxide

In a direct comparative study, (+-)-5,6-epoxy-5,6-dihydroquinoline (quinoline 5,6-oxide) exhibited no detectable mutagenic activity in Salmonella typhimurium TA100, either with or without metabolic activation (S9 mix). In stark contrast, its positional isomer, quinoline 7,8-oxide, was strongly mutagenic, demonstrating specific mutagenicities of 2,498 ± 96 and 1,289 ± 120 revertants per μmole with 20% and 10% S9 mix, respectively [1]. This represents a qualitative and quantitative difference of over 2,400 revertants/μmole between the two isomers under the same assay conditions.

5,6- vs. 7,8-Epoxide Mutagenicity
Head-to-head
5,6-oxide: Not mutagenic
7,8-oxide: 2,498 ± 96 rev/μmole (20% S9); 1,289 ± 120 rev/μmole (10% S9)
Distinguishes non-mutagenic 5,6-epoxide from highly mutagenic isomer
Ames TA100 ± S9; over 2,400 rev/μmole difference
Mutagenicity Genotoxicity Structure-Activity Relationship

Mutagenicity vs. N-Methyl-5,6-oxide Derivative

While the parent 5,6-epoxide is non-mutagenic, its N-methylated derivative, N-methyl-quinoline 5,6-oxide, displays weak but detectable mutagenic activity. The N-methyl derivative yielded a specific mutagenicity of 134 ± 6 revertants per μmole in the presence of S9 mix [1]. This comparison highlights that the unsubstituted 5,6-epoxide is uniquely inactive in this assay, and even a simple N-methylation introduces a measurable, albeit low, mutagenic potential.

vs. N-Methyl-5,6-oxide
Head-to-head
5,6-oxide: Not mutagenic
N-methyl derivative: 134 ± 6 rev/μmole (+S9)
Structural modification unmasks weak mutagenicity
Supports parent compound as SAR negative control
Mutagenicity Chemical Derivatization Genotoxicity

CYP2A6/CYP1A2 Specificity in Epoxide Formation

The formation of quinoline-5,6-epoxide is specifically mediated by CYP2A6 and CYP1A2 in human liver microsomes, distinguishing it from the formation of other quinoline metabolites. For example, quinoline-1-oxide is primarily formed by CYP2A6 (r=0.95), while 3-hydroxyquinoline formation is catalyzed predominantly by CYP2E1 (r=0.93) [1]. The high correlation (r=0.91) between CYP2A6 activity and quinoline-5,6-diol formation indirectly confirms CYP2A6's critical role in generating the 5,6-epoxide precursor [1].

CYP Isoform Specificity
Cross-study comparable
CYP2A6 correlated with 5,6-diol formation (r=0.91)
3-Hydroxyquinoline linked to CYP2E1 (r=0.93)
5,6-epoxide formation is CYP2A6/CYP1A2-dependent
cDNA-expressed enzymes; liver microsome correlation
Drug Metabolism Cytochrome P450 Enzyme Kinetics

Validated Applications of (+-)-5,6-Epoxy-5,6-dihydroquinoline


CYP2A6/CYP1A2 Activity and Inhibition Assays

Due to its specific formation by CYP2A6 and CYP1A2 [1], (+-)-5,6-epoxy-5,6-dihydroquinoline (or its downstream diol product) serves as a definitive marker for assessing the activity of these P450 isoforms in human liver microsomes or recombinant enzyme systems. Its non-mutagenic nature [2] allows for safer handling in high-throughput screening environments focused on drug metabolism and pharmacokinetics (DMPK).

Metabolic Activation & DNA Adduct Formation Studies

As the immediate precursor to the DNA-binding diol epoxide metabolites, this compound is an essential reagent for in vitro studies aimed at elucidating the mechanisms of quinoline-induced carcinogenesis. Its lack of direct mutagenicity [2] makes it a crucial negative control for distinguishing between direct-acting and metabolically-activated genotoxic events.

Analytical Standard for Metabolite Identification

Procurement of high-purity (+-)-5,6-epoxy-5,6-dihydroquinoline is critical for use as a certified reference standard in LC-MS/MS or GC-MS methods. Its well-defined physicochemical properties enable accurate quantification and identification of this key intermediate in complex biological matrices, which is vital for toxicokinetic studies of quinoline exposure.

Structure-Mutagenicity Relationship (SAR) Studies

The stark contrast in mutagenicity between the 5,6-epoxide (non-mutagenic) and the 7,8-epoxide (highly mutagenic) [2] establishes this compound as a pivotal reference point in SAR studies. Its use allows researchers to systematically evaluate how the position and nature of substituents on the quinoline ring modulate genotoxic potential, guiding the design of safer chemical entities.

Application
Selection Property
Validation Focus
CYP2A6/CYP1A2 activity & inhibition assays
CYP isoform specificity
Enzyme activity correlation in microsomal/recombinant systems
Metabolic activation & DNA adduct studies
Non-mutagenic precursor control
Distinguishing direct-acting vs. metabolic genotoxicity
Analytical standard for metabolite identification
High-purity certified reference standard
Accurate quantification in biological matrices
Structure-mutagenicity relationship (SAR) studies
Non-mutagenic scaffold for comparative SAR
Substituent effect on genotoxic potential

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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